An In-Depth Technical Guide to Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, particularly its (R)-enantiomer, is a crucial chiral building block in the synthesis of the dual orexin receptor antagonist, Suvorexant. Suvorexant is a novel therapeutic agent for the treatment of insomnia. This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological context of its therapeutic target.
Physicochemical Properties
Table 1: Physicochemical Properties of Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | [1][2] |
| CAS Number | 1638743-92-6 | [2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.31 g/mol | [2] |
| Physical Form | Solid/Powder | [4] |
| Purity | Typically ≥97% | [1][2] |
| Storage Temperature | Room Temperature | |
| Boiling Point | 288 °C (for (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate) | [5] |
| Density | 0.98 g/cm³ (for (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate) | [5] |
Experimental Protocols
The synthesis of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a key step in the overall synthesis of Suvorexant. The following protocols are synthesized from various patented and published procedures.
Synthesis of Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
This synthesis can be approached via several routes, often starting from chiral precursors to ensure the correct stereochemistry. One common strategy involves the reductive amination of a ketone precursor.
Materials:
-
(R)-1-benzyl-4,5-dimethyl-1,4-diazepane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
-
Boc Protection: In a round bottom flask under an inert atmosphere, dissolve (R)-1-benzyl-4,5-dimethyl-1,4-diazepane in methanol.
-
Add di-tert-butyl dicarbonate and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude tert-butyl (R)-4-benzyl-7-methyl-1,4-diazepane-1-carboxylate.
-
Debenzylation: Dissolve the crude product from the previous step in methanol.
-
Add 10% Palladium on carbon catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 4 hours.
-
Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate.
Purification and Characterization
Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the final product. A typical method would use a chiral stationary phase column with a mobile phase of a hexane/isopropanol mixture.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthetic workflow for tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate.
Caption: Workflow for the purification and characterization of the target compound.
Biological Context: The Orexin Signaling Pathway and Suvorexant's Mechanism of Action
Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a precursor to Suvorexant, a dual orexin receptor antagonist. The orexin system plays a critical role in regulating wakefulness.[6][7][8]
Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that promote wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are G-protein coupled receptors.[6][9] This binding activates Gq, Gi/o, and Gs protein signaling cascades, leading to neuronal excitation.[6][9] Suvorexant functions by competitively blocking the binding of Orexin-A and Orexin-B to both OX1R and OX2R, thereby suppressing wakefulness and promoting sleep.[10][11]
Caption: Orexin signaling pathway and the mechanism of action of Suvorexant.
Conclusion
Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of Suvorexant. Understanding its properties, synthesis, and the biological pathways it indirectly targets is essential for researchers and professionals in drug development. This guide provides a foundational understanding of this key molecule, from its fundamental characteristics to its role in a clinically significant therapeutic agent. Further research into optimizing its synthesis and exploring its potential in other pharmaceutical applications is a continuing area of interest.
References
- 1. 1638744-15-6|(S)-tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1638743-92-6 | AChemBlock [achemblock.com]
- 3. tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | 1638743-92-6 [chemicalbook.com]
- 4. tert-butyl (R)-7-methyl-1,4-diazepane-1-carboxylate, CasNo.1638743-92-6 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 5. americanelements.com [americanelements.com]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. neurologylive.com [neurologylive.com]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suvorexant - Wikipedia [en.wikipedia.org]
- 11. Suvorexant: Mechanism of Action and Clinical Studies_Chemicalbook [chemicalbook.com]
